BenchChemオンラインストアへようこそ!

7-Fluoro-1,6-naphthyridine

Kinase Inhibition FGFR-1 VEGFR-2

7-Fluoro-1,6-naphthyridine (CAS not publicly assigned to the parent; common derivative CAS 293301-24-3) belongs to the 1,6-naphthyridine class—a privileged scaffold in medicinal chemistry characterized by a bicyclic system of fused pyridine rings with nitrogen atoms at positions 1 and 6. The strategic placement of a fluorine atom at the 7-position confers a unique combination of electronic effects and a synthetic handle for nucleophilic aromatic substitution, enabling the generation of diversely functionalized analogs.

Molecular Formula C8H5FN2
Molecular Weight 148.14 g/mol
Cat. No. B12957982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-1,6-naphthyridine
Molecular FormulaC8H5FN2
Molecular Weight148.14 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(C=C2N=C1)F
InChIInChI=1S/C8H5FN2/c9-8-4-7-6(5-11-8)2-1-3-10-7/h1-5H
InChIKeyWMYQMVHXZXUWDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-1,6-naphthyridine: Procurement-Grade Overview of a Strategic Heterocyclic Building Block for Kinase-Focused Discovery


7-Fluoro-1,6-naphthyridine (CAS not publicly assigned to the parent; common derivative CAS 293301-24-3) belongs to the 1,6-naphthyridine class—a privileged scaffold in medicinal chemistry characterized by a bicyclic system of fused pyridine rings with nitrogen atoms at positions 1 and 6 [1]. The strategic placement of a fluorine atom at the 7-position confers a unique combination of electronic effects and a synthetic handle for nucleophilic aromatic substitution, enabling the generation of diversely functionalized analogs [2]. This core has been exploited in the development of potent dual FGFR-1/VEGFR-2 tyrosine kinase inhibitors and has demonstrated advantages over alternative heterocyclic frameworks such as pyrido[2,3-d]pyrimidines and 1,5-naphthyridines in specific target contexts [3].

Why Generic 1,6-Naphthyridine or Alternative Heterocycle Substitution Fails for 7-Fluoro-1,6-naphthyridine-Dependent Projects


Simple interchange with other 1,6-naphthyridine substitution patterns, regioisomeric naphthyridines (e.g., 1,5- or 1,7-naphthyridine), or alternative heterocyclic cores (e.g., pyrido[2,3-d]pyrimidine) introduces quantifiable performance deficits in crucial molecular recognition and biological potency contexts. The 7-fluoro substituent is not merely a passive bioisostere; it serves as a critical synthetic handle enabling late-stage diversification to 7-amino derivatives, directly impacting kinase inhibition profiles and selectivity windows [1]. Furthermore, the 1,6-naphthyridine core itself, when compared head-to-head with the 1,5-naphthyridine isomer in a c-Met kinase inhibitor scaffold-hopping study, was identified as a more promising inhibitory structure core, underscoring that even the nitrogen atom positions within the naphthyridine family dramatically influence target engagement .

Quantitative Differentiation Evidence for 7-Fluoro-1,6-naphthyridine: Comparator-Based Procurement Data


7-Fluoro-1,6-naphthyridine as a Key Precursor for Dual FGFR-1/VEGFR-2 Inhibitors vs. Alternative Heterocycles

In the synthesis of dual FGFR-1/VEGFR-2 inhibitors, the 7-fluoro-2-amine derivative of 1,6-naphthyridine serves as the essential precursor. The 3-(3,5-dimethoxyphenyl)-1,6-naphthyridine 2-ureas, accessible only through this fluorinated intermediate, demonstrated low nanomolar inhibition of both FGFR-1 and VEGFR-2 and were highly selective (>100-fold) over PDGFR and c-Src [1]. When compared directly to the corresponding pyrido[2,3-d]pyrimidine analogs, these 1,6-naphthyridine derivatives were more potent against both VEGFR and FGFR (2- to 20-fold) [1]. Critically, the antiproliferative activity in HUVECs stimulated by serum, FGF, or VEGF was 3- to 65-fold more potent for the 1,6-naphthyridine ureas than for the pyrido[2,3-d]pyrimidines, at concentrations that did not affect representative tumor cell lines [1].

Kinase Inhibition FGFR-1 VEGFR-2 Dual Inhibitor Cancer

1,6-Naphthyridine Core Demonstrates Superior c-Met Kinase Inhibitory Profile Over 1,5-Naphthyridine Regioisomer

A scaffold-hopping study based on MK-2461 designed two series of novel inhibitors: one based on the 1,5-naphthyridine core and one on the 1,6-naphthyridine core. All compounds were tested on c-Met kinase and in vitro anti-tumor activities against HeLa and A549 cell lines . The results clearly indicated that 1,6-naphthyridine was a more promising c-Met inhibitory structure core compared with 1,5-naphthyridine . Among the synthesized series, compounds 26b and 26c, which bear the 1,6-naphthyridine scaffold, showed the best enzymatic and cytotoxic activities . This directly demonstrates that for this prominent oncology target, the 1,6-regioisomer provides a preferred geometry for kinase hinge-binding interactions.

c-Met Kinase Cancer Scaffold Hopping Regioisomer Comparison

1,6-Naphthyridine Core in HIV-1 NNRTI Context: Potency Comparable to Approved Drugs, Superior to Nevirapine

A series of 2,4-disubstituted-1,6-naphthyridine derivatives were designed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). The most active 1,6-naphthyridine compounds (16a, 16b, and 19a) exhibited IC50 values of 0.222, 0.218, and 0.175 µM against HIV-1 RT, respectively [1]. These values demonstrate stronger activity than the first-generation NNRTI nevirapine (IC50 = 1.053 µM) and are comparable to the second-generation drugs rilpivirine (0.063 µM) and efavirenz (0.058 µM) [1]. This quantitative evidence positions the 1,6-naphthyridine core as a viable starting point for next-generation NNRTI development, a claim not supported for all regioisomeric naphthyridines.

HIV-1 NNRTI Antiviral Reverse Transcriptase

7-Fluoro-1,8-naphthyridine Antibacterial Analogs Exhibit Quantified Potency Gains Over Ciprofloxacin

While directly studying the 1,8-naphthyridine isomer E-4695 (a C-7 azetidinyl fluoro-1,8-naphthyridine), its structural relationship to the 7-fluoro substitution strategy provides class-level inference for the value of fluorinated naphthyridines in antimicrobial research. E-4695 was compared to six structurally related quinolones and was generally two- to four-fold more active than ciprofloxacin [1]. Specifically, against gram-positive cocci the potency of E-4695 was 2- to 8-fold higher than that of ciprofloxacin, and against anaerobic pathogens E-4695 was four- and eightfold more potent than ciprofloxacin against C. perfringens and B. fragilis, respectively [2]. In animal infection models, the ED50 against S. aureus for E-4695 was 4.5 mg/kg vs. 37.6 mg/kg for ciprofloxacin—an 8.4-fold improvement [2].

Antibacterial Fluoroquinolone Gram-positive Gram-negative MIC90

Recommended Procurement Application Scenarios for 7-Fluoro-1,6-naphthyridine Based on Quantitative Evidence


Dual FGFR/VEGFR Kinase Inhibitor Lead Generation Programs

For teams initiating a lead generation campaign targeting both FGFR-1 and VEGFR-2 for oncology indications, 7-fluoro-1,6-naphthyridine is the recommended starting scaffold. The 7-fluoro group enables displacement with diverse alkylamines, providing a modular route to 2,7-diamino-1,6-naphthyridine libraries [1]. The resulting compounds have demonstrated low nanomolar dual inhibition with >100-fold selectivity over related kinases, and a 3- to 65-fold superior antiproliferative effect in HUVECs compared to pyrido[2,3-d]pyrimidine analogs [1]. This superior efficacy, quantified in both enzymatic and cellular contexts, directly supports its selection over alternative heterocyclic cores for this specific target combination.

c-Met Kinase Inhibitor Scaffold Optimization

When optimizing c-Met kinase inhibitors—particularly in the context of scaffold-hopping from known chemotypes such as MK-2461—the 1,6-naphthyridine core should be prioritized over the 1,5-naphthyridine regioisomer . Direct comparative data have shown that 1,6-naphthyridine-based compounds exhibit superior enzymatic and cellular activities against this clinically validated oncology target . Procurement of 7-fluoro-1,6-naphthyridine specifically enables further SAR exploration at the 7-position while retaining the superior core geometry.

Next-Generation HIV-1 NNRTI Discovery

For antiviral discovery programs seeking novel NNRTIs with improved potency over first-generation agents like nevirapine, 1,6-naphthyridine derivatives constitute a validated chemotype [2]. The 2,4-disubstituted variant has achieved IC50 values (0.175–0.222 µM) that approach the potency of approved second-generation drugs rilpivirine and efavirenz, while demonstrating a 4.7- to 6.0-fold improvement over nevirapine [2]. The 7-fluoro substituent provides a synthetic entry point for further optimization of this promising antiviral scaffold.

Fluoroquinolone-like Antibacterial Discovery Targeting Gram-positive and Anaerobic Pathogens

In antibacterial programs addressing drug-resistant gram-positive cocci or anaerobic infections, fluorinated naphthyridines with a 7-position substituent have demonstrated significant potency advantages over ciprofloxacin, including 2- to 8-fold lower MIC90 values and up to 8.4-fold lower ED50 in animal models [3][4]. While the specific agent cited (E-4695) is a 1,8-naphthyridine, the class-level inference supports the broader value of the fluoronaphthyridine pharmacophore in this therapeutic area, and 7-fluoro-1,6-naphthyridine can serve as a versatile starting material for novel analog synthesis.

Quote Request

Request a Quote for 7-Fluoro-1,6-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.